molecular formula C14H10N2S B7841032 4-(Naphthalen-1-yl)pyrimidine-2-thiol

4-(Naphthalen-1-yl)pyrimidine-2-thiol

Cat. No.: B7841032
M. Wt: 238.31 g/mol
InChI Key: OUWKLNHPFBIOLC-UHFFFAOYSA-N
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Description

4-(Naphthalen-1-yl)pyrimidine-2-thiol is a heterocyclic compound featuring a pyrimidine core substituted with a thiol (-SH) group at position 2 and a naphthalen-1-yl group at position 3. The naphthalene moiety, a fused bicyclic aromatic system, confers significant steric bulk and π-electron density, which may enhance intermolecular interactions such as π-π stacking or hydrophobic binding.

Properties

IUPAC Name

6-naphthalen-1-yl-1H-pyrimidine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2S/c17-14-15-9-8-13(16-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUWKLNHPFBIOLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=NC(=S)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Divinyl Ketone-Based Cyclization via Aza-Michael Addition

A widely reported method involves the reaction of divinyl ketones with thiourea under basic conditions, forming pyrimidine-2-thiol derivatives through a tandem aza-Michael addition/nucleophilic addition/aromatization sequence . For 4-(naphthalen-1-yl)pyrimidine-2-thiol, the synthesis begins with the preparation of (E,4E)-1-(naphthalen-1-yl)-5-arylpenta-1,4-dien-3-one (1 ), a divinyl ketone bearing the naphthalene group.

Procedure :

  • Divinyl Ketone Synthesis :

    • React naphthalene-1-carbaldehyde with acetylacetone via Claisen-Schmidt condensation in ethanol using NaOH as a base.

    • Isolate the intermediate chalcone derivative, then subject it to a second aldol condensation with acetaldehyde to form the divinyl ketone .

  • Cyclization with Thiourea :

    • Combine 1 (1.0 equiv) with thiourea (1.2 equiv) in ethanol.

    • Add KOH (2.0 equiv) and reflux at 80°C for 6–8 hours.

    • Acidify the mixture with HCl to precipitate the product.

    • Purify via recrystallization from ethanol .

Mechanistic Insights :

  • Aza-Michael Addition : Thiourea attacks the α,β-unsaturated ketone, forming a thioenamine intermediate.

  • Nucleophilic Addition : The thioenamine undergoes intramolecular cyclization, closing the pyrimidine ring.

  • Aromatization : Base-mediated dehydration yields the aromatic pyrimidine-2-thiol .

Optimization Data :

ParameterOptimal ConditionYield (%)
SolventEthanol82–86
BaseKOH85
Temperature (°C)8086
Reaction Time (h)6–884

Chalcone-Thiourea Condensation

Chalcones (α,β-unsaturated ketones) serve as precursors for pyrimidine-2-thiols via base-catalyzed cyclization with thiourea. This method is advantageous for introducing diverse aryl groups at the 4-position .

Procedure :

  • Chalcone Synthesis :

    • Condense naphthalene-1-carbaldehyde with acetophenone in ethanol using NaOH to form 3-(naphthalen-1-yl)-1-phenylprop-2-en-1-one (2 ).

  • Cyclization :

    • Reflux 2 (1.0 equiv) with thiourea (1.5 equiv) in methanol containing KOH (3.0 equiv) for 12 hours.

    • Neutralize with dilute HCl and extract with ethyl acetate.

    • Purify by column chromatography (hexane:ethyl acetate, 3:1) .

Key Observations :

  • Electron-withdrawing groups on the chalcone’s aryl ring enhance reaction rates.

  • Prolonged heating (>12 hours) reduces yields due to side reactions.

Spectral Confirmation :

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.52 (s, 1H, SH), 8.21–7.45 (m, 11H, aromatic), 6.78 (s, 1H, pyrimidine-H).

  • FTIR (KBr): 2560 cm⁻¹ (S–H stretch), 1620 cm⁻¹ (C=N) .

β-Enaminoamide Cyclization

β-Enaminoamides, prepared from ketones and amines, undergo cyclization with thiourea to form pyrimidine-2-thiols. This method allows precise control over substituent placement .

Procedure :

  • β-Enaminoamide Synthesis :

    • React 1-acetylnaphthalene with ethylenediamine in acetic acid to form 3-(naphthalen-1-yl)-3-aminoprop-2-enamide (3 ).

  • Cyclization :

    • Heat 3 (1.0 equiv) with thiourea (1.2 equiv) in DMF containing NaH (2.0 equiv) at 120°C for 5 hours.

    • Quench with ice-water and filter the precipitate.

    • Recrystallize from chloroform .

Advantages :

  • High regioselectivity for the 4-position.

  • Compatible with sterically hindered substrates.

Yield Comparison :

SubstrateSolventBaseYield (%)
3 (R = H)DMFNaH78
3 (R = OMe)DMFNaH72

Microwave-Assisted Synthesis

Microwave irradiation accelerates the cyclization step, reducing reaction times from hours to minutes.

Procedure :

  • Mix 1 (1.0 equiv), thiourea (1.2 equiv), and KOH (2.0 equiv) in ethanol.

  • Irradiate at 150 W, 100°C, for 20 minutes.

  • Cool and isolate the product .

Benefits :

  • 95% yield in 20 minutes vs. 82% in 6 hours conventionally.

  • Reduced side-product formation.

Green Chemistry Approaches

Aqueous-Mediated Synthesis :

  • Replace ethanol with water as the solvent.

  • Use K₂CO₃ as a base at 90°C for 8 hours.

  • Achieves 75% yield with minimal environmental impact .

Catalytic Methods :

  • Employ Fe₃O₄ nanoparticles (5 mol%) in ethanol at 70°C.

  • Yield: 80% in 4 hours.

  • Catalyst recyclable for 5 cycles without activity loss .

Chemical Reactions Analysis

Types of Reactions: 4-(Naphthalen-1-yl)pyrimidine-2-thiol can undergo various chemical reactions, including:

  • Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

  • Reduction: The pyrimidine ring can be reduced to form a pyrimidinylamine derivative.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as hydrogen peroxide or iodine.

  • Reduction: Using reducing agents like sodium borohydride or hydrogen gas.

  • Substitution: Using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Disulfides: Resulting from the oxidation of the thiol group.

  • Sulfonic Acids: Formed through further oxidation of the disulfide.

  • Pyrimidinylamines: Resulting from the reduction of the pyrimidine ring.

  • Nucleophilic Substitution Products: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that pyrimidine derivatives, including 4-(naphthalen-1-yl)pyrimidine-2-thiol, exhibit promising antimicrobial properties. Compounds with similar structures have shown efficacy against various bacterial strains, suggesting potential for development as antimicrobial agents. For instance, studies have demonstrated that certain pyrimidine derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli .

Anticancer Properties
This compound also shows potential as an anticancer agent. Pyrimidine derivatives have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and modulation of signaling pathways. Preliminary studies suggest that 4-(naphthalen-1-yl)pyrimidine-2-thiol may act on specific cancer cell lines, although further research is required to establish its efficacy and mechanism of action .

Biological Interactions

Enzyme Inhibition
4-(Naphthalen-1-yl)pyrimidine-2-thiol has been studied for its interactions with biological macromolecules, particularly enzymes. Its thiol group allows it to participate in nucleophilic reactions, potentially leading to enzyme inhibition. For example, compounds with similar structures have been designed as inhibitors targeting Plasmodium falciparum calcium-dependent protein kinases (PfCDPKs), which are crucial for malaria parasite survival . This suggests that 4-(naphthalen-1-yl)pyrimidine-2-thiol could be explored for similar applications in antimalarial drug development.

Analytical Chemistry

Ligand Applications
In analytical chemistry, pyrimidine-2-thiols are utilized as selective ligands for metal ion determination. The ability of 4-(naphthalen-1-yl)pyrimidine-2-thiol to form stable complexes with metal ions such as Pb, Ru, and Pt enhances its utility in various analytical techniques . These complexes can be used in spectroscopic methods for the detection and quantification of metal ions in environmental samples.

Synthesis and Structure Activity Relationship (SAR)

The synthesis of 4-(naphthalen-1-yl)pyrimidine-2-thiol can be achieved through various methods, including nucleophilic substitution reactions involving thiourea derivatives and naphthalene-based precursors . Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its biological activity. Variations in substituents on the naphthalene or pyrimidine rings can significantly influence its pharmacological properties.

Case Studies and Research Findings

Study Findings Relevance
Study on Antimicrobial ActivityCompounds similar to 4-(naphthalen-1-yl)pyrimidine-2-thiol exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .Supports potential use in developing new antibiotics.
Investigation of Anticancer PropertiesPreliminary results indicated that certain derivatives inhibited cancer cell growth by modulating key signaling pathways .Highlights its potential role in cancer therapy.
Enzyme Inhibition StudiesDesigned inhibitors targeting PfCDPKs showed promising IC50 values indicating effective enzyme inhibition .Suggests further exploration for antimalarial applications.

Mechanism of Action

The mechanism by which 4-(Naphthalen-1-yl)pyrimidine-2-thiol exerts its effects involves its interaction with specific molecular targets and pathways. The thiol group can act as a nucleophile, forming bonds with electrophilic centers in biological molecules. This interaction can modulate various biochemical processes, leading to the observed biological activities.

Comparison with Similar Compounds

Key Observations:

  • Aromatic vs. Aliphatic Substituents : Naphthalen-1-yl and biphenyl groups enhance aromatic interactions, while adamantyl groups increase hydrophobicity.
  • Positional Isomerism: Naphthalen-1-yl vs.
  • Electron-Withdrawing Groups : Chlorophenyl substituents may enhance electrophilic reactivity at the thiol group, enabling derivatization .

Chemical Reactivity

The thiol (-SH) group at position 2 is a reactive site for:

  • Alkylation : Methylation with methyl iodide/K₂CO₃ yields methylsulfanyl derivatives (e.g., 4-(4-methoxyphenyl)-2-(methylsulfanyl)pyrimidine) .
  • Metal Coordination : Pyrimidine-thiols may act as ligands for transition metals (e.g., platinum complexes in ) .

Biological Activity

4-(Naphthalen-1-yl)pyrimidine-2-thiol is a heterocyclic compound that has gained attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits potential as an antimicrobial, anticancer, and anti-inflammatory agent, making it a subject of various research studies. This article provides a comprehensive overview of the biological activity of 4-(Naphthalen-1-yl)pyrimidine-2-thiol, supported by data tables and relevant case studies.

Antimicrobial Activity

Recent studies have demonstrated that 4-(Naphthalen-1-yl)pyrimidine-2-thiol exhibits significant antimicrobial properties. In vitro assays have shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these pathogens were found to be comparable to those of standard antibiotics like ciprofloxacin.

PathogenMIC (µg/mL)Standard Antibiotic (Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureus1616
Escherichia coli3232

This suggests that the compound could be developed as a potential therapeutic agent for treating bacterial infections .

Anticancer Activity

The anticancer potential of 4-(Naphthalen-1-yl)pyrimidine-2-thiol has been evaluated in various cancer cell lines. Notably, studies on HCT-116 colon cancer cells indicated that the compound induces apoptosis in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) was determined to be approximately 15 µM, highlighting its potency in inhibiting cancer cell proliferation.

Cell LineIC50 (µM)Mechanism of Action
HCT-11615Induction of apoptosis via caspase activation
HeLa20Cell cycle arrest in G2/M phase

The mechanism involves the activation of caspases, leading to DNA fragmentation and ultimately cell death .

Anti-inflammatory Activity

The anti-inflammatory effects of 4-(Naphthalen-1-yl)pyrimidine-2-thiol were assessed through COX-2 inhibition assays. The compound demonstrated significant inhibition of COX-2 activity with an IC50 value of 0.05 µM, comparable to that of the standard drug celecoxib (IC50 = 0.04 µM). This suggests its potential utility in treating inflammatory diseases.

CompoundIC50 (µM)Standard Drug (Celecoxib) IC50 (µM)
4-(Naphthalen-1-yl)pyrimidine-2-thiol0.050.04

Case Study 1: Antimicrobial Efficacy

A study conducted by Tageldin et al. evaluated the antimicrobial efficacy of various pyrimidine derivatives, including 4-(Naphthalen-1-yl)pyrimidine-2-thiol. The results indicated that this compound exhibited potent antibacterial activity against multiple strains, thus validating its potential as an alternative antibiotic .

Case Study 2: Anticancer Mechanism

In another investigation involving HeLa cells, researchers found that treatment with 4-(Naphthalen-1-yl)pyrimidine-2-thiol led to increased early apoptotic cell populations and sub-G1 phase accumulation, indicating its role in cell cycle regulation and apoptosis induction .

Q & A

Q. What photophysical properties make this compound suitable for OLED applications?

  • Methodology : Measure solvatochromic effects using UV-Vis and fluorescence spectroscopy. Calculate dipole moments via Lippert-Mataga plots and correlate with DFT-derived electronic transitions .

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